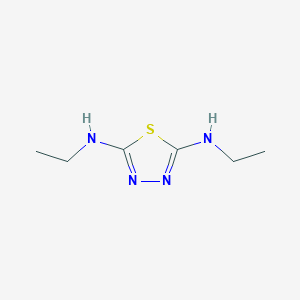
N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is a chemical compound with the molecular formula C6H12N4S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of diethylamine with thiocyanate salts under specific conditions. One common method is the cyclization of diethylthiourea with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Aplicaciones Científicas De Investigación
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine has been studied for its applications in various scientific fields:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: : It has shown potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammation.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is structurally similar to other thiadiazole derivatives, such as 2,5-dimethyl-1,3,4-thiadiazole and 2,5-diethyl-1,3,4-thiadiazole. These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine lies in its specific combination of ethyl groups, which may confer distinct advantages in certain applications.
List of Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole
2,5-Diethyl-1,3,4-thiadiazole
2,5-Diphenyl-1,3,4-thiadiazole
2,5-Diisopropyl-1,3,4-thiadiazole
Propiedades
Número CAS |
59173-71-6 |
|---|---|
Fórmula molecular |
C6H12N4S |
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C6H12N4S/c1-3-7-5-9-10-6(11-5)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
Clave InChI |
PYPGTBRGXXKPCX-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN=C(S1)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
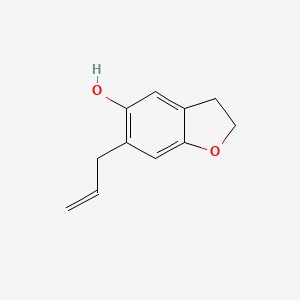
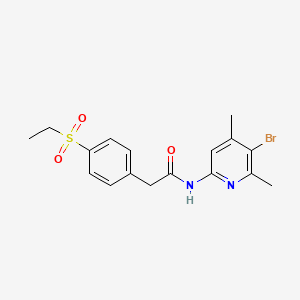
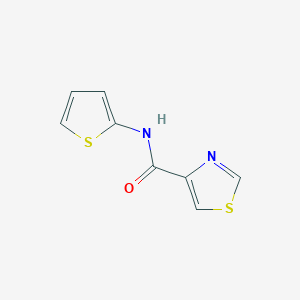
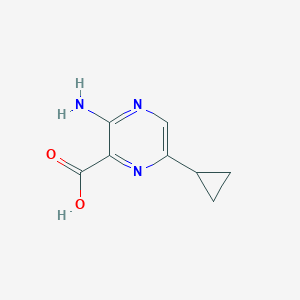
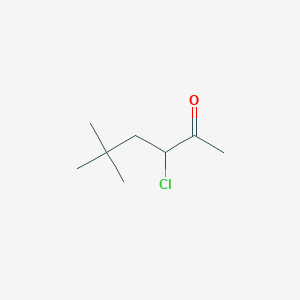
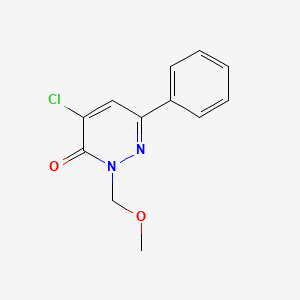

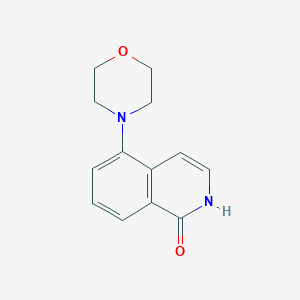
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
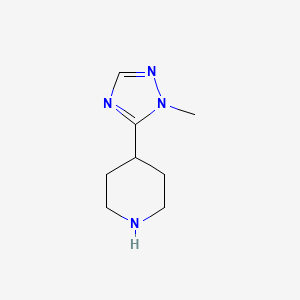
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
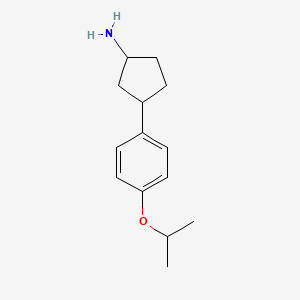
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
